5-Tert-butyl-2-chloropyridine-3-carboxylic acid
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Overview
Description
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-chloropyridine-3-carboxylic acid typically involves the chlorination of 5-tert-butylpyridine-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-chloropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Derivatives such as 5-tert-butyl-2-aminopyridine-3-carboxylic acid or 5-tert-butyl-2-thiopyridine-3-carboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
5-Tert-butyl-2-chloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-chloropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Tert-butyl-2-chloropyridine-3-carboxylate: An ester derivative of the compound.
Uniqueness
5-Tert-butyl-2-chloropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . The presence of the tert-butyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for further functionalization .
Properties
IUPAC Name |
5-tert-butyl-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-7(9(13)14)8(11)12-5-6/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKUBVCBUCQSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784306-92-8 |
Source
|
Record name | 5-tert-butyl-2-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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